2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted at the 4-position with a morpholine ring, linked via a piperazine moiety to an ethanone group bearing a pyrrolidine substituent. The morpholine group may enhance solubility, while pyrrolidine contributes to conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-17(23-5-1-2-6-23)15-21-7-9-24(10-8-21)18-19-4-3-16(20-18)22-11-13-26-14-12-22/h3-4H,1-2,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDDAGHDZRLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
Similar compounds have been known to inhibit the activity of their targets, leading to changes in cellular processes.
Biological Activity
The compound 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several key structural elements:
- Pyrimidine ring : Known for its role in nucleic acid structure and function.
- Piperazine ring : Commonly associated with pharmacological activity due to its ability to interact with various receptors.
- Morpholine group : Often enhances solubility and bioavailability of drug compounds.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor for certain kinases and receptors involved in cancer progression, particularly those related to the epidermal growth factor receptor (EGFR) pathways.
Potential Mechanisms Include:
- Kinase Inhibition : The compound may inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing neurological pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound:
Case Studies
Recent case studies have highlighted the efficacy of this compound and its derivatives:
-
Case Study on Cancer Treatment :
- A study involving a modified version of this compound demonstrated a marked decrease in tumor size in xenograft models of non-small cell lung cancer (NSCLC) that harbored EGFR mutations.
- The compound was administered at varying doses, revealing a dose-dependent response in tumor regression.
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Neurological Applications :
- Another investigation focused on the neuroprotective effects of similar compounds showed promise in reducing neuronal apoptosis in models of neurodegenerative diseases.
- Behavioral assays indicated improved cognitive function in treated subjects.
Scientific Research Applications
Chemical Characteristics
The compound's molecular formula is with a molecular weight of approximately 364.5 g/mol. It features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a pyrrolidine group, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can effectively target the ATP-binding site of kinases, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antidepressant Effects
The piperazine and morpholine components are known to interact with neurotransmitter systems, suggesting potential antidepressant effects. Research on similar compounds has demonstrated their ability to modulate serotonin and norepinephrine levels, which are critical in managing mood disorders .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. The presence of the morpholine ring is particularly noteworthy as it has been associated with enhanced membrane permeability and increased efficacy against bacterial strains .
Case Study 1: Anticancer Activity
A study conducted on a series of morpholine-containing pyrimidines demonstrated that compounds with structural similarities to our target compound showed IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .
Case Study 2: Antidepressant Potential
In a randomized controlled trial, a derivative of the compound was tested on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, suggesting that the compound could modulate key neurotransmitter systems effectively .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Physicochemical Insights
- Solubility and Bioavailability: The morpholine group in the target compound enhances aqueous solubility compared to analogues with dichlorophenoxy or thiophene groups .
- Target Selectivity : Pyrrolidine’s flexibility may improve binding to conformationally dynamic targets (e.g., kinases) versus rigid analogues like chlorinated derivatives .
- Metabolic Stability : Acetylphenyl () and methylpyrimidine () groups could reduce metabolic degradation compared to unsubstituted variants .
Research Findings and Implications
- Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., ) are frequently explored as kinase inhibitors, suggesting the target compound may share this activity .
- CNS Applications : Morpholine and pyrrolidine motifs are prevalent in CNS-targeting drugs due to their blood-brain barrier permeability .
- Structure-Activity Relationship (SAR): Pyrimidine Modifications: Methyl or morpholine groups () improve potency in kinase assays . Ethanone Substituents: Pyrrolidine vs. chloro or thiophene groups () significantly alter selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
